CCR5 Antagonism: Potency Advantage of 2,6-Difluorophenyl Scaffold vs. Alternative Substitution
Compounds incorporating the 2,6-difluorophenyl group, a core motif of 1-Amino-1-(2,6-difluorophenyl)acetone, exhibit potent CCR5 antagonism. In a functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, a representative derivative from this class showed an IC50 of 11 nM [1]. This potency is highly dependent on the fluorination pattern; a closely related analog with a modified structure showed dramatically reduced activity with an IC50 of 7,800 nM in a similar cell-based CCR5 calcium mobilization assay [2]. This 709-fold difference underscores the critical role of the specific 2,6-difluorophenyl pharmacophore, which is pre-installed in the target compound, for achieving nanomolar potency.
| Evidence Dimension | CCR5 Antagonist Potency |
|---|---|
| Target Compound Data | 11 nM (IC50 for a 2,6-difluorophenyl-containing derivative) |
| Comparator Or Baseline | 7,800 nM (IC50 for a structurally related analog with altered binding group) |
| Quantified Difference | 709-fold (approx.) |
| Conditions | Target: HIV-1 gp120-induced cell-cell fusion in HeLa P4/R5 and CHO-tat10 cells (for 11 nM); CCl5-induced calcium mobilization in MOLT4 cells (for 7,800 nM) |
Why This Matters
For drug discovery programs targeting CCR5, the choice of building block directly dictates the potency of the final compound; 1-Amino-1-(2,6-difluorophenyl)acetone provides the essential 2,6-difluorophenyl group required for high-affinity interactions.
- [1] BindingDB. Entry BDBM50359471 (CHEMBL1926878). Affinity data for CCR5 antagonism. Available at: https://www.bindingdb.org/. View Source
- [2] BindingDB. Entry BDBM50351145 (CHEMBL1817910). Affinity data for CCR5 antagonism. Available at: https://www.bindingdb.org/. View Source
